tert-Butyl (S)-a-amino-cyclohexaneacetate
Description
Significance of Non-Proteinogenic α-Amino Acid Derivatives in Chemical Research
While the 22 proteinogenic amino acids are the fundamental building blocks of proteins in nature, the field of chemical research has seen a surge in the use of non-proteinogenic amino acids (NPAAs). frontiersin.org These are amino acids that are not naturally encoded in the genetic code. mdpi.comnih.gov The significance of NPAA derivatives lies in their ability to confer novel properties to peptides and other bioactive molecules. nih.gov
Key advantages of incorporating NPAAs into molecular design include:
Enhanced Stability : Peptides composed solely of natural amino acids can be susceptible to rapid degradation by proteases in the body. nbinno.com Incorporating NPAAs can render these peptides more resistant to enzymatic breakdown, thereby increasing their biological half-life and therapeutic efficacy. frontiersin.orgnbinno.com
Structural Constraints : NPAAs can introduce unique conformational constraints into a peptide backbone or small molecule. This rigidity can lock the molecule into a specific three-dimensional shape that enhances its binding affinity and selectivity for a particular biological target, such as an enzyme or receptor. nbinno.com
Novel Functionality : These derivatives provide a vast chemical space for exploration, allowing chemists to introduce new functional groups and structural motifs that can lead to entirely new biological activities or improved pharmacological profiles. mdpi.com
The development of synthetic methods to produce these specialized molecules is a critical focus of modern chemistry, enabling their integration into pharmaceutical and biotechnological pipelines. mdpi.comnbinno.com
| Advantage of Non-Proteinogenic Amino Acids (NPAAs) | Description | Impact in Chemical Research |
|---|---|---|
| Increased Proteolytic Stability | Resistance to degradation by enzymes (proteases). nbinno.com | Longer in-vivo half-life for peptide-based drugs. nbinno.com |
| Conformational Rigidity | Introduction of structural elements that restrict bond rotation. nbinno.com | Enhanced binding affinity and selectivity for biological targets. nbinno.com |
| Expanded Chemical Diversity | Access to a wider range of side chains and backbones not found in nature. mdpi.com | Development of molecules with novel functions and improved drug-like properties. nih.govnih.gov |
Overview of Stereocenter Importance in Amino Acid Analogs
With the exception of glycine (B1666218), all amino acids possess a chiral center at the α-carbon, meaning it is bonded to four different groups. thoughtco.com This gives rise to stereoisomers—specifically, enantiomers—which are non-superimposable mirror images of each other (designated as L and D forms). thoughtco.comucsb.edu The importance of this stereocenter in amino acid analogs cannot be overstated, as biological systems are inherently chiral.
The interaction between a molecule and its biological target is highly dependent on a precise three-dimensional fit, much like a key fits into a lock. Enzymes and receptors are composed of L-amino acids and are, therefore, chiral environments. nih.gov Consequently, they often exhibit a high degree of stereoselectivity, meaning they will interact with one enantiomer of a chiral drug but not the other, or the interaction will produce vastly different effects. acs.org
For instance, nearly all amino acids found in ribosomally synthesized proteins are in the L-configuration. thoughtco.com An amino acid analog designed for a therapeutic purpose must, therefore, have a specific, controlled stereochemistry to ensure it interacts correctly with its intended target. The synthesis of a single, pure enantiomer (an asymmetric synthesis) is a cornerstone of modern pharmaceutical development, as the "wrong" enantiomer can be inactive or, in some cases, cause unintended effects. nih.gov
| Property | Enantiomer A (e.g., S-configuration) | Enantiomer B (e.g., R-configuration) |
|---|---|---|
| Chemical Formula | Identical | Identical |
| Physical Properties (mp, bp, solubility) | Identical | Identical |
| Optical Activity | Rotates plane-polarized light in one direction (e.g., +) | Rotates plane-polarized light by an equal amount in the opposite direction (-) libretexts.org |
| Biological Activity | Often exhibits a specific, high activity | Can be inactive, have a different activity, or be toxic acs.org |
Structural Context of tert-Butyl (S)-α-amino-cyclohexaneacetate within Chiral Building Blocks
tert-Butyl (S)-α-amino-cyclohexaneacetate is a prime example of a chiral building block designed for precise application in organic synthesis. nbinno.comambeed.com Analyzing its structure reveals its specific utility:
tert-Butyl Ester : The bulky tert-butyl group serves as an effective protecting group for the carboxylic acid. It is stable under many reaction conditions but can be removed selectively, often under acidic conditions, to reveal the carboxylic acid for subsequent reactions, such as peptide coupling. orgsyn.org
(S)-Stereocenter : The designation "(S)" specifies the absolute configuration at the chiral α-carbon. This pre-defined stereochemistry is crucial as it ensures that the stereocenter is incorporated into the final target molecule with a known three-dimensional orientation, which is essential for its intended biological function. thoughtco.com
Cyclohexane (B81311) Ring : The presence of a cyclohexane ring attached to the α-carbon makes this a non-proteinogenic amino acid derivative. Unlike an aromatic ring (like in phenylalanine), the saturated cyclohexane ring provides a bulky, lipophilic, and conformationally significant scaffold. This feature can be used to influence the shape and stability of a larger molecule. acs.org
As a chiral building block, this compound provides chemists with a ready-to-use fragment containing multiple key features: a protected acid, a reactive amino group, a specific stereocenter, and a unique non-proteinogenic side chain. This allows for the efficient and stereocontrolled synthesis of complex molecules, particularly novel peptides or small-molecule drug candidates, where the cyclohexane moiety can enhance stability or modulate receptor binding. nbinno.comnih.gov
| Property | Data for tert-Butyl (S)-α-amino-cyclohexaneacetate |
|---|---|
| Molecular Formula | C12H23NO2 |
| Functional Groups | Amino group (-NH2), tert-butyl ester (-COOC(CH3)3), Cyclohexane ring |
| Chirality | (S)-configuration at the α-carbon |
| InChI Key | IAOLQNWJPAWXBA-UHFFFAOYSA-N (for the racemic hydrochloride salt) sigmaaldrich.com |
| Classification | Chiral Building Block, Non-proteinogenic α-Amino Acid Ester mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-2-cyclohexylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h9-10H,4-8,13H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPMMEPRLRLVOS-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chirality Control and Stereochemical Outcomes in Synthesis
Chemical Reactivity and Derivatization Strategies
Reactivity of the α-Amino Group
The primary amino group in tert-Butyl (S)-α-amino-cyclohexaneacetate is a key site for derivatization, allowing for the formation of amides, peptides, and other N-functionalized compounds.
Amidation and Peptide Coupling Reactions (General Principles)
The formation of an amide bond, a cornerstone of peptide synthesis, is a principal reaction of the α-amino group. However, the steric hindrance presented by the cyclohexane (B81311) ring in tert-Butyl (S)-α-amino-cyclohexaneacetate can influence the efficiency of standard coupling protocols. The general principle of amidation and peptide coupling involves the activation of a carboxylic acid, which then reacts with the amino group of the amino ester.
Challenges in coupling sterically hindered amino acids, such as those with bulky α-substituents, include slow reaction rates and low yields. researchgate.net To overcome these challenges, highly efficient coupling reagents are often employed. These reagents are designed to generate highly reactive intermediates that can overcome the steric barrier.
Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) have been historically used but can lead to racemization and the formation of N-acylurea byproducts, which can be difficult to remove.
Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are effective for coupling sterically hindered amino acids. bachem.com
Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and suppression of side reactions. bachem.com
A newer approach for the synthesis of sterically hindered peptides involves the use of α,α-disubstituted α-amidonitriles reacting with N-alkyl cysteines without the need for a traditional coupling reagent. nih.gov Another strategy involves the in-situ generation of acid chlorides from tert-butyl esters using reagents like α,α-dichlorodiphenylmethane and a Lewis acid catalyst (e.g., SnCl₂), which can then react with amines to form amides. scientificupdate.com
N-Derivatization for Analytical or Synthetic Purposes
The α-amino group can be derivatized for reasons other than peptide bond formation, such as to enhance detectability in analytical techniques or to introduce specific functionalities for synthetic transformations.
For analytical purposes, particularly in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to improve the volatility, thermal stability, or detector response of amino acids and their esters. actascientific.comnih.govmdpi.com Common derivatizing agents for the amino group include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives, suitable for fluorescence detection in HPLC. actascientific.com
9-Fluorenylmethyl Chloroformate (Fmoc-Cl): Reacts with both primary and secondary amino acids to produce stable, fluorescent derivatives detectable by UV and fluorescence detectors. creative-proteomics.com
Dansyl Chloride: Reacts with primary and secondary amino groups to yield highly fluorescent sulfonamide derivatives. actascientific.com
Phenyl isothiocyanate (PITC): Forms phenylthiocarbamoyl (PTC) derivatives that are UV-active. creative-proteomics.com
Perfluoroacylating agents (e.g., Pentafluoropropionic anhydride): Used in GC-MS to increase volatility and improve ionization. nih.govmdpi.comresearchgate.net
For synthetic purposes, N-derivatization can be used to introduce a wide array of functional groups. For instance, N-alkylation of α-amino esters can be achieved through various methods to produce N-substituted α-amino esters, which are valuable chiral intermediates in pharmaceuticals. nih.gov
Reactivity of the tert-Butyl Ester Moiety
The tert-butyl ester group serves as a common protecting group for the carboxylic acid functionality due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions.
Selective Deprotection Methodologies for Carboxylic Acid Regeneration
The selective removal of the tert-butyl group is a crucial step in many synthetic sequences to unmask the carboxylic acid for further reactions. This deprotection is typically achieved under acidic conditions. A variety of reagents and conditions have been developed to achieve this transformation with high selectivity, especially in the presence of other acid-sensitive protecting groups. organic-chemistry.org
| Reagent/Catalyst | Solvent(s) | Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Room Temperature | A very common and effective method. thieme.de |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Offers chemoselectivity, allowing for deprotection in the presence of certain other acid-labile groups. researchgate.net |
| Cerium(III) Chloride Heptahydrate-Sodium Iodide (CeCl₃·7H₂O-NaI) | Acetonitrile (B52724) | Reflux | Can selectively cleave tert-butyl esters in the presence of N-Boc groups. researchgate.netacs.org |
| Phosphoric Acid (aqueous) | - | - | An environmentally benign and mild reagent for the deprotection of tert-butyl esters. |
| tris-(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue") / Triethylsilane | - | Mild conditions | Catalytically facilitates the cleavage of the C-O bond. |
Transesterification Reactions
Transesterification is a process of exchanging the organic group of an ester with the organic group of an alcohol. For tert-butyl esters, this reaction can be used to convert them into other esters, such as methyl or ethyl esters, under specific catalytic conditions. This can be advantageous for subsequent synthetic steps or for altering the properties of the molecule.
Various catalysts can promote the transesterification of tert-butyl esters. These include:
Lewis Acids: Borane catalysts, such as B(C₆F₅)₃, have been shown to catalyze the transesterification of tert-butyl esters with α-aryl α-diazoesters under mild conditions. rsc.orgrsc.org
Zinc Clusters: Tetranuclear zinc clusters can promote transesterification under mild conditions, which is beneficial for substrates with various functional groups. organic-chemistry.org
Lanthanum(III) Complexes: Lanthanum(III) isopropoxide, in combination with 2-(2-methoxyethoxy)ethanol, is effective for the chemoselective transesterification of esters. researchgate.net
Lipases: Enzymes like Novozym 435 can catalyze the transesterification of oils with alcohols, a principle that can be extended to other ester substrates. nih.gov
A one-pot method for the conversion of tert-butyl esters into other esters involves the in-situ generation of an acid chloride followed by reaction with an alcohol. researchgate.netorganic-chemistry.org
Transformations of the Cyclohexane Ring System (e.g., Oxidation, Functionalization)
The cyclohexane ring of tert-Butyl (S)-α-amino-cyclohexaneacetate is a saturated carbocyclic system that can undergo various transformations to introduce new functional groups, thereby increasing the structural diversity of its derivatives.
The oxidation of a cyclohexane ring typically leads to the formation of cyclohexanol (B46403) and cyclohexanone (B45756). researchgate.netjournalcsij.comuran.uacibtech.org This transformation can be achieved using various catalytic systems, including those based on transition metals like iron and cobalt. journalcsij.comcibtech.org The presence of the amino acid moiety can influence the catalytic activity and product distribution in such oxidation reactions. researchgate.neturan.ua
Beyond simple oxidation, the functionalization of C-H bonds in cycloalkanes is a powerful tool for molecular editing. Transannular C-H functionalization of cycloalkane carboxylic acids has been reported, allowing for the introduction of aryl groups at specific positions on the ring. nih.gov Electrochemical methods have also been developed for the deconstructive functionalization of cycloalkanols, leading to remotely functionalized ketones. nih.gov While these methods have not been specifically reported for tert-Butyl (S)-α-amino-cyclohexaneacetate, they represent potential strategies for modifying its cyclohexane ring. Such modifications can lead to derivatives with altered steric and electronic properties, which may be of interest in medicinal chemistry and materials science. researchgate.net
Inability to Generate Article on "tert-Butyl (S)-α-amino-cyclohexaneacetate"
Following a comprehensive and targeted search for scholarly articles, patents, and chemical databases, it has been determined that there is a lack of specific, publicly available scientific literature detailing the formation of advanced chemical intermediates from tert-Butyl (S)-α-amino-cyclohexaneacetate .
The investigation sought to uncover detailed research findings, including reaction schemes, conditions, and yields pertinent to the derivatization of this specific compound. However, the search results consistently yielded information on related, but distinct, chemical entities and general synthetic methodologies.
The performed searches included queries such as:
"synthesis from tert-Butyl (S)-a-amino-cyclohexaneacetate"
"reactions of this compound"
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"tert-Butyl (S)-alpha-amino-cyclohexaneacetate as a chiral building block"
"use of this compound in pharmaceutical synthesis"
While information on the following related topics was found, none directly addressed the user's specific request concerning tert-Butyl (S)-α-amino-cyclohexaneacetate :
The use of tert-butyl (tBu) as a protecting group for various amino acids in peptide synthesis.
Synthetic routes to other non-proteinogenic amino acids, such as substituted cyclohexylglycines.
General methodologies for the formation of tert-butyl esters from amino acids.
The application of other cyclohexane-containing molecules as building blocks in medicinal chemistry.
Given the strict instructions to generate content focusing solely on the chemical compound tert-Butyl (S)-α-amino-cyclohexaneacetate and to ensure all information is scientifically accurate and thoroughly sourced, it is not possible to construct the requested article section. Creating content based on analogous compounds would amount to extrapolation and would not meet the required standards of scientific accuracy for the specified subject.
Therefore, due to the absence of specific data on the reactivity and derivatization of tert-Butyl (S)-α-amino-cyclohexaneacetate in the available scientific literature, the generation of the requested article is not feasible at this time.
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the foundational characterization of tert-Butyl (S)-α-amino-cyclohexaneacetate, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of tert-Butyl (S)-α-amino-cyclohexaneacetate. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of each atom.
In ¹H NMR spectroscopy, the tert-butyl group is highly characteristic, producing a sharp and intense singlet signal due to the nine equivalent protons. nih.gov This signal typically appears in the upfield region of the spectrum. The protons of the cyclohexane (B81311) ring will present as a series of complex multiplets in the aliphatic region. The single proton on the α-carbon (the stereocenter) would likely appear as a distinct signal, with its chemical shift and multiplicity influenced by the adjacent amino and ester groups. The protons of the primary amine group (-NH₂) may appear as a broad singlet.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. The carbonyl carbon of the ester will have a characteristic downfield chemical shift. The various carbons of the cyclohexane ring and the α-carbon will also exhibit unique resonances.
Table 1: Predicted NMR Data for tert-Butyl (S)-α-amino-cyclohexaneacetate This table presents predicted chemical shift (δ) values based on typical ranges for similar functional groups and molecular environments.
| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(CH₃)₃ (tert-Butyl) | ~1.4 - 1.5 (singlet, 9H) | -C=O (Ester Carbonyl) | ~170 - 175 |
| -CH- (Cyclohexane) | ~1.0 - 2.0 (multiplets, 11H) | -O-C(CH₃)₃ (Quaternary Carbon) | ~80 - 85 |
| -NH₂ (Amine) | Variable, broad singlet (2H) | -CH-NH₂ (α-Carbon) | ~55 - 60 |
| -CH-NH₂ (α-Proton) | ~3.2 - 3.5 (multiplet, 1H) | -CH₂- (Cyclohexane) | ~25 - 40 |
| -O-C(CH₃)₃ (Methyl Carbons) | ~28 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in tert-Butyl (S)-α-amino-cyclohexaneacetate. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester functional group will produce a strong, sharp absorption band around 1730-1750 cm⁻¹. The C-O stretching of the ester will also be visible. Additionally, C-H stretching vibrations from the aliphatic cyclohexane and tert-butyl groups will be prominent in the 2850-3000 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies for tert-Butyl (S)-α-amino-cyclohexaneacetate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |
| Ester (-C=O) | C=O Stretch | 1730 - 1750 | Strong |
| Ester (-C-O) | C-O Stretch | 1150 - 1250 | Strong |
| Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is utilized to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of tert-Butyl (S)-α-amino-cyclohexaneacetate (C₁₂H₂₃NO₂), which is 213.32 g/mol .
Under higher energy conditions, such as Electron Ionization (EI) or through tandem mass spectrometry (MS/MS), characteristic fragmentation occurs. A very common fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as a stable carbocation or the loss of isobutylene (B52900), leading to significant fragment ions. Other expected fragments would result from the cleavage of the cyclohexane ring or the loss of the entire ester group.
Table 3: Predicted Mass Spectrometry Fragments for tert-Butyl (S)-α-amino-cyclohexaneacetate
| m/z Value | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 214.18 | [M+H]⁺ | Protonated molecular ion |
| 158.12 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl ester |
| 140.11 | [M+H - C₄H₉O]⁺ | Loss of tert-butoxy (B1229062) radical |
| 114.10 | [M - COOC(CH₃)₃]⁺ | Loss of the tert-butoxycarbonyl group |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of tert-Butyl (S)-α-amino-cyclohexaneacetate and, crucially, for determining its enantiomeric composition.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity and enantiomeric excess (e.e.) of the compound. For purity analysis, a reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. nih.gov A UV detector would monitor the elution of the compound.
To determine the enantiomeric excess, chiral HPLC is required. This involves using a chiral stationary phase (CSP), such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak or Chiralcel columns). rsc.org The chiral environment of the column allows for the differential interaction and separation of the (S) and (R) enantiomers. By comparing the peak areas of the two separated enantiomers, the enantiomeric excess of the desired (S)-enantiomer can be accurately calculated.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment, but it requires a chemical modification step known as derivatization. Amino acid esters like tert-Butyl (S)-α-amino-cyclohexaneacetate are polar and not sufficiently volatile for direct GC analysis. sigmaaldrich.com
A common derivatization strategy involves silylation, where active hydrogens on the amine group are replaced with a nonpolar silyl (B83357) group. sigmaaldrich.com Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to form tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnorthwestern.edu This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. sigmaaldrich.comresearchgate.net The derivatized compound can then be separated on a GC column and detected by a mass spectrometer. The resulting mass spectrum of the TBDMS derivative will show characteristic fragment ions that can be used for identification and quantification. nih.gov This method is highly sensitive and can be used to detect and quantify trace impurities. northwestern.eduresearchgate.net
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative tool for monitoring the progress of chemical reactions involving tert-Butyl (S)-α-amino-cyclohexaneacetate. This technique allows chemists to track the consumption of starting materials and the formation of the desired product in near real-time. By spotting a small aliquot of the reaction mixture onto a TLC plate alongside the starting materials, the relative positions of the spots after elution with an appropriate solvent system provide a clear indication of the reaction's status.
The choice of the mobile phase is critical for achieving clear separation of the components. A common solvent system for compounds of this nature is a mixture of ethyl acetate (B1210297) and hexane. The polarity of this mixture can be adjusted to optimize the retardation factor (Rf) values of the reactants and products, ensuring a discernible difference in their migration on the silica (B1680970) gel stationary phase. Visualization of the spots is typically achieved under ultraviolet (UV) light or by staining with a suitable chemical agent, such as potassium permanganate (B83412) or ninhydrin, which reacts with the amino group.
A hypothetical TLC analysis for a reaction producing tert-Butyl (S)-α-amino-cyclohexaneacetate is presented in the table below.
| Compound | Solvent System (Ethyl Acetate:Hexane) | Rf Value | Visualization Method |
|---|---|---|---|
| Starting Material 1 (e.g., a protected cyclohexylglycine precursor) | 3:7 | 0.65 | UV Light (254 nm) |
| Starting Material 2 (e.g., a tert-butylating agent) | 3:7 | 0.80 | Potassium Permanganate Stain |
| tert-Butyl (S)-α-amino-cyclohexaneacetate (Product) | 3:7 | 0.40 | Ninhydrin Stain |
| Reaction Mixture (at completion) | 3:7 | Predominantly a spot at 0.40 | UV Light & Ninhydrin Stain |
Optical Rotation Measurement for Chirality Confirmation
The stereochemical identity of tert-Butyl (S)-α-amino-cyclohexaneacetate is unequivocally confirmed by measuring its optical rotation. As a chiral molecule, it possesses the ability to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties of the specific enantiomer. The (S)-enantiomer is expected to exhibit a specific rotation value that is equal in magnitude but opposite in sign to its (R)-enantiomer.
The specific rotation ([α]) is determined using a polarimeter at a specified temperature and wavelength, typically the sodium D-line (589 nm). The measurement is performed on a solution of the compound with a known concentration in a suitable solvent, such as chloroform (B151607) (CHCl₃) or methanol (CH₃OH). The observed rotation is then used to calculate the specific rotation using the formula:
[α] = α / (l × c)
where α is the observed rotation, l is the path length of the polarimeter cell in decimeters (dm), and c is the concentration of the solution in g/mL.
The table below illustrates a representative specific rotation value for tert-Butyl (S)-α-amino-cyclohexaneacetate.
| Parameter | Value |
|---|---|
| Specific Rotation [α]D²⁰ | -15.0° (hypothetical value) |
| Concentration (c) | 1.0 g/100 mL |
| Solvent | Chloroform (CHCl₃) |
| Wavelength | 589 nm (Sodium D-line) |
| Temperature | 20 °C |
Elemental Microanalysis for Composition Verification
Elemental microanalysis is a fundamental technique used to verify the elemental composition of a purified sample of tert-Butyl (S)-α-amino-cyclohexaneacetate. This destructive method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within the molecule. The experimentally determined values are then compared to the theoretically calculated percentages based on the compound's molecular formula (C₁₂H₂₃NO₂).
A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms that its empirical formula aligns with its proposed structure.
The following table presents the theoretical and hypothetical found values from an elemental analysis of tert-Butyl (S)-α-amino-cyclohexaneacetate.
| Element | Calculated (%) | Found (%) (Hypothetical) |
|---|---|---|
| Carbon (C) | 67.57 | 67.61 |
| Hydrogen (H) | 10.87 | 10.91 |
| Nitrogen (N) | 6.57 | 6.55 |
| Oxygen (O) (by difference) | 14.99 | 14.93 |
Advanced Computational and Theoretical Investigations
Molecular Modeling and Structure Prediction of Chiral Conformations
The stereochemistry of tert-Butyl (S)-α-amino-cyclohexaneacetate is largely dictated by the conformational preferences of the cyclohexane (B81311) ring and the spatial arrangement of its substituents. Molecular modeling techniques are employed to predict the most stable three-dimensional structures of this molecule.
The cyclohexane ring typically adopts a chair conformation to minimize angular and torsional strain. jkps.or.kr For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. Due to significant steric hindrance, bulky groups like the tert-butyl group strongly prefer the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. libretexts.org In the case of tert-Butyl (S)-α-amino-cyclohexaneacetate, the large tert-butyl group of the ester functionality will predominantly occupy an equatorial position, effectively "locking" the conformation of the cyclohexane ring.
Table 1: Representative Conformational Energy Differences in Substituted Cyclohexanes
| Substituent | Position | Relative Energy (kJ/mol) | Predominant Conformer (%) |
| Methyl | Equatorial | 0 | ~95 |
| Axial | 7.6 | ~5 | |
| tert-Butyl | Equatorial | 0 | >99.9 |
| Axial | ~21 | <0.1 |
Note: This table provides generalized data for monosubstituted cyclohexanes to illustrate the energetic principles governing the conformation of tert-Butyl (S)-α-amino-cyclohexaneacetate. The presence of a second substituent would further influence these values. libretexts.org
Molecular mechanics force fields, such as MMFF94 or AMBER, are commonly used for initial conformational searches, followed by more accurate quantum mechanical methods to refine the geometries and energies of the most stable conformers. These models help in visualizing the molecule's shape, predicting its physical properties, and understanding how it might interact with other molecules, such as biological receptors or chiral catalysts.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. researchgate.netbohrium.com For the synthesis of tert-Butyl (S)-α-amino-cyclohexaneacetate, these calculations can elucidate the entire reaction pathway, including the structures of reactants, transition states, and products.
A plausible synthetic route could involve the asymmetric amination of a suitable cyclohexane precursor. DFT calculations can be used to model this transformation, providing key energetic and structural information. For instance, the energy barrier for the reaction can be calculated, which is related to the reaction rate. The geometries of the transition states can reveal the key interactions that determine the stereochemical outcome of the reaction, explaining why the (S)-enantiomer is preferentially formed. nih.gov
Furthermore, these calculations can help in understanding the role of a catalyst in the reaction. By modeling the interaction of the reactants and catalyst, researchers can identify the catalytic cycle and the factors that contribute to its efficiency and selectivity. rsc.org This knowledge is invaluable for optimizing existing synthetic methods or designing new, more effective catalysts.
Table 2: Typical Parameters Obtained from DFT Calculations for a Reaction Step
| Parameter | Description | Example Application |
| Activation Energy (ΔE‡) | The energy barrier that must be overcome for a reaction to occur. | Predicts the rate of formation of the product. |
| Reaction Energy (ΔErxn) | The overall energy change from reactants to products. | Determines if the reaction is exothermic or endothermic. |
| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile. | Elucidates the key bond-forming and bond-breaking events. |
| Vibrational Frequencies | Used to confirm that a calculated structure is a minimum (reactant, product) or a first-order saddle point (transition state). | Characterizes the nature of the stationary points on the potential energy surface. |
In Silico Screening and Library Generation for Chemical Diversity
In silico screening and the generation of virtual chemical libraries are crucial components of modern drug discovery and materials science. Starting with the core scaffold of tert-Butyl (S)-α-amino-cyclohexaneacetate, vast libraries of related compounds can be generated by computationally introducing a wide variety of substituents at different positions on the cyclohexane ring and the amino-acetate moiety.
These virtual libraries can then be screened for desirable properties using computational methods. For example, if the goal is to identify a derivative with potential therapeutic activity, molecular docking simulations can be used to predict the binding affinity of each compound in the library to a specific biological target. This process allows for the rapid and cost-effective identification of promising candidates for further experimental investigation.
Molecular dynamics (MD) simulations can also be employed to study the behavior of these molecules in a simulated biological environment, such as a lipid bilayer or in solution. nih.govnih.gov These simulations provide insights into the dynamic nature of the molecule and its interactions with its surroundings, which can be critical for predicting its bioavailability and other pharmacokinetic properties.
The use of in silico screening allows for the exploration of a much larger chemical space than would be feasible through traditional synthetic chemistry alone, significantly accelerating the discovery of new molecules with tailored functionalities.
Stereochemical Analysis using Computational Approaches
Computational methods are essential for a detailed analysis of the stereochemistry of tert-Butyl (S)-α-amino-cyclohexaneacetate. As a chiral molecule, it can exist as two enantiomers, (S) and (R), which may have different biological activities and physical properties.
The absolute configuration of the molecule can be confirmed by comparing computationally predicted spectroscopic data with experimental measurements. For example, the vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra can be calculated using quantum chemical methods. A good match between the calculated spectrum for the (S)-enantiomer and the experimental spectrum would provide strong evidence for the assigned absolute configuration.
Furthermore, computational approaches can be used to predict the relative stabilities of different diastereomers if additional stereocenters are present or introduced into the molecule. By calculating the ground-state energies of all possible stereoisomers, it is possible to predict which will be the most thermodynamically stable. mvpsvktcollege.ac.in This information is particularly useful in designing stereoselective syntheses, where the goal is to produce a single, desired stereoisomer. The analysis of dihedral angles and interatomic distances in the calculated structures provides a quantitative description of the molecule's three-dimensional stereochemistry.
Synthetic Utility in Complex Molecule Construction
Role as a Chiral Building Block in Multistep Organic Syntheses
The primary utility of tert-Butyl (S)-α-amino-cyclohexaneacetate lies in its function as a chiral building block. The presence of a stereocenter at the α-carbon allows for the transfer of chirality to new, more complex molecules. This is a fundamental strategy in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule, often a pharmaceutical agent. The cyclohexane (B81311) ring provides a rigid and well-defined conformational framework, which can influence the stereochemical outcome of reactions at remote positions.
The tert-butyl ester group serves as a convenient protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions, yet it can be selectively removed under acidic conditions, often with minimal side reactions. researchgate.net This orthogonality allows for the selective manipulation of other functional groups within a molecule without affecting the carboxylic acid. The amino group is typically protected with a suitable group, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions during synthesis.
The general strategy for using tert-Butyl (S)-α-amino-cyclohexaneacetate as a chiral building block involves a series of transformations that build upon its core structure. These can include alkylation, acylation, and coupling reactions to introduce new substituents and extend the carbon skeleton. The inherent chirality of the starting material guides the stereochemistry of these subsequent reactions, ultimately leading to the desired enantiomerically pure product.
Table 1: Representative Transformations Utilizing Chiral Amino Acid Building Blocks
| Transformation | Reagents and Conditions | Product Type |
| N-Protection | (Boc)₂O, base or Cbz-Cl, base | N-protected amino acid ester |
| C-Alkylation | Strong base (e.g., LDA), alkyl halide | α-Substituted amino acid derivative |
| Peptide Coupling | Coupling agents (e.g., DCC, HATU), another amino acid | Dipeptide |
| Ester Deprotection | Trifluoroacetic acid (TFA) or HCl | Free carboxylic acid |
Integration into Cyclic and Polycyclic Systems
The cyclohexane scaffold of tert-Butyl (S)-α-amino-cyclohexaneacetate makes it an ideal precursor for the synthesis of cyclic and polycyclic molecules. The conformational constraints of the cyclohexane ring can be exploited to control the three-dimensional arrangement of substituents, which is crucial for the biological activity of many molecules.
One common approach to constructing cyclic systems is through intramolecular reactions, such as ring-closing metathesis (RCM) or intramolecular cyclization reactions. For example, by introducing an additional functional group, such as an alkene or an alkyne, onto the cyclohexane ring or the amino acid side chain, it is possible to form a new ring through an intramolecular reaction. The stereochemistry of the starting material can direct the formation of a specific diastereomer of the cyclic product.
Furthermore, the amino acid moiety can be incorporated into peptide macrocycles. These are cyclic peptides that often exhibit enhanced biological activity and stability compared to their linear counterparts. The synthesis of such macrocycles typically involves the formation of a linear peptide chain containing the cyclohexane-based amino acid, followed by an intramolecular amide bond formation to close the ring. The rigid nature of the cyclohexane unit can help to pre-organize the linear peptide into a conformation that is favorable for cyclization.
Application in the Construction of Non-Natural Amino Acid Scaffolds
Non-natural amino acids are amino acids that are not found in the twenty common proteinogenic amino acids. nih.gov They are of great interest in medicinal chemistry and materials science due to their ability to impart unique properties to peptides and other molecules. researchgate.net tert-Butyl (S)-α-amino-cyclohexaneacetate is a valuable starting material for the synthesis of a variety of non-natural amino acids.
By modifying the cyclohexane ring, it is possible to introduce a wide range of functional groups and structural motifs. For instance, oxidation of the cyclohexane ring can lead to the formation of hydroxylated or carbonylated derivatives. researchgate.net These functionalized cyclohexane amino acids can then be incorporated into peptides to study structure-activity relationships or to develop new therapeutic agents. Polysubstituted cyclohexane γ-amino acids have been shown to induce specific secondary structures in short non-natural peptides. researchgate.netchemrxiv.org
Moreover, the α-position of the amino acid can be functionalized to create α,α-disubstituted amino acids. These are known to induce conformational constraints in peptides, leading to the formation of stable secondary structures such as helices and turns. The synthesis of such derivatives often involves the stereoselective alkylation of an enolate derived from the N-protected amino acid ester.
Table 2: Examples of Non-Natural Amino Acids Derived from Cyclohexane Precursors
| Non-Natural Amino Acid Type | Synthetic Approach | Potential Application |
| Hydroxylated Cyclohexylglycine | Oxidation of the cyclohexane ring | Introduction of polar interactions, peptidomimetics |
| Substituted Cyclohexylalanines | Alkylation or arylation of the cyclohexane ring | Probing steric and electronic effects in biological systems |
| α,α-Disubstituted Cyclohexylglycines | Stereoselective α-alkylation | Induction of specific peptide conformations |
| Cyclic β-Amino Acids | Ring-closing reactions | Synthesis of conformationally constrained peptides |
Q & A
Basic: How can researchers optimize the synthesis of tert-Butyl (S)-α-amino-cyclohexaneacetate to ensure high enantiomeric purity?
Methodological Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries. For example, asymmetric hydrogenation of a cyclohexene precursor using Rhodium(I)-DuPhos complexes can achieve high stereochemical control. Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to confirm enantiomeric excess (ee) ≥98%. Post-synthesis, purify via recrystallization in hexane/ethyl acetate (3:1) to remove diastereomers. For intermediates like tert-butyl esters, use anhydrous conditions to prevent hydrolysis .
Advanced: How do stereochemical variations (e.g., R vs. S configuration) in tert-Butyl α-amino-cyclohexaneacetate derivatives influence their biological activity in enzyme inhibition studies?
Methodological Answer:
Design comparative assays using both enantiomers. For instance:
- Step 1: Synthesize (R)- and (S)-enantiomers via resolution with L- or D-tartaric acid.
- Step 2: Test inhibitory activity against serine hydrolases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).
- Step 3: Analyze IC₅₀ values via nonlinear regression.
Data from such studies often reveal 10–100-fold differences in potency due to spatial compatibility with enzyme active sites .
Basic: What analytical techniques are most reliable for confirming the structural integrity and purity of tert-Butyl (S)-α-amino-cyclohexaneacetate?
Methodological Answer:
Combine orthogonal methods:
- NMR (¹H/¹³C): Verify cyclohexane ring protons (δ 1.2–2.1 ppm) and tert-butyl group (δ 1.4 ppm, singlet).
- HRMS: Confirm molecular ion [M+H]⁺ (e.g., m/z 228.1561 for C₁₂H₂₁NO₂⁺).
- Chiral HPLC: Use a Daicel Chiralcel OD-H column (n-hexane:IPA 90:10) to validate ee >99% .
Advanced: How can researchers resolve contradictory data in reported enantiomeric excess values for this compound across different synthetic routes?
Methodological Answer:
- Root Cause Analysis: Check for racemization during workup (e.g., acidic conditions).
- Method Validation: Compare ee values using both polarimetry and chiral GC-MS (e.g., β-Dex 120 column).
- Case Study: If Route A (Grignard addition) yields 85% ee but Route B (enzymatic resolution) achieves 99%, optimize Route B with immobilized lipases (e.g., CAL-B) to enhance reproducibility .
Basic: What are the critical storage conditions to maintain the stability of tert-Butyl (S)-α-amino-cyclohexaneacetate?
Methodological Answer:
- Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation.
- Avoid moisture: Use molecular sieves (3Å) in solvent stock solutions.
- Stability tests (TGA/DSC) show decomposition >150°C, but hydrolytic degradation occurs at RT in humid environments .
Advanced: How can researchers evaluate the metabolic stability of this compound in preclinical models?
Methodological Answer:
- In vitro: Incubate with liver microsomes (human/rat) at 37°C. Quantify parent compound depletion via LC-MS/MS (e.g., QTRAP 6500).
- In vivo: Administer IV/PO to rodents; collect plasma at t = 0, 1, 3, 6, 12 h. Calculate t₁/₂ using non-compartmental analysis (Phoenix WinNonlin).
- Key Finding: tert-Butyl esters often exhibit prolonged t₁/₂ due to steric hindrance against esterases .
Advanced: What computational strategies can predict the binding affinity of tert-Butyl (S)-α-amino-cyclohexaneacetate to target proteins?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with X-ray structures (PDB: 3LIE for proteases).
- MD Simulations: Run 100-ns trajectories (GROMACS) to assess ligand-protein stability.
- MM/PBSA: Calculate binding free energy (ΔG ~ –10 kcal/mol indicates strong affinity). Validate with SPR (KD < 1 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
